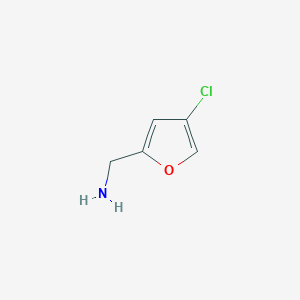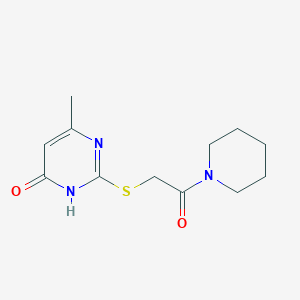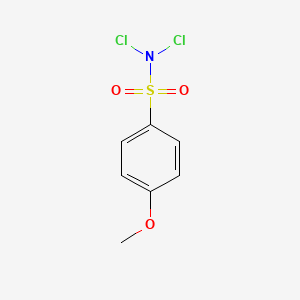![molecular formula C28H48N2O4 B12213511 1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol](/img/structure/B12213511.png)
1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol is a complex organic compound characterized by its multiple cyclohexyl and ethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexylamine derivatives, followed by the introduction of ethyl groups through alkylation reactions. The final steps involve the formation of the hydroxypropoxy and phenoxy groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This reaction can convert the compound into its corresponding alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with similar cyclohexyl groups.
Ethylamine: Contains ethylamino groups but lacks the complexity of the target compound.
Phenoxypropanol: Shares the phenoxy and propanol groups but lacks the cyclohexyl and ethylamino groups.
Uniqueness
1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H48N2O4 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
1-[cyclohexyl(ethyl)amino]-3-[4-[3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C28H48N2O4/c1-3-29(23-11-7-5-8-12-23)19-25(31)21-33-27-15-17-28(18-16-27)34-22-26(32)20-30(4-2)24-13-9-6-10-14-24/h15-18,23-26,31-32H,3-14,19-22H2,1-2H3 |
InChI Key |
VSGSVHFSHDWESR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(COC1=CC=C(C=C1)OCC(CN(CC)C2CCCCC2)O)O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12213439.png)
![N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12213452.png)
![6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B12213460.png)
![Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate](/img/structure/B12213461.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12213463.png)
![4-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12213471.png)

![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12213486.png)
![4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12213491.png)
![5-Tert-butyl-2-methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12213492.png)
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12213502.png)

